molecular formula C19H16ClNO B8645391 4-chloro-N-[1-(1-naphthyl)ethyl]benzamide

4-chloro-N-[1-(1-naphthyl)ethyl]benzamide

Cat. No. B8645391
M. Wt: 309.8 g/mol
InChI Key: BXKWVPUKUFBGBS-UHFFFAOYSA-N
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Patent
US03992384

Procedure details

To a stirred solution of 23.6 grams (0.138 mole) of α-naphthylethylamine and 20.2 grams (0.20 mole) triethylamine in 150ml of dry benzene, there is added dropwise a solution of 24.8 grams (0.142 mole) of p-chlorobenzoyl chloride in 150 ml of benzene. After stirring overnight at room temperature the salts are filtered off and the filtrate is concentrated in vacuo. The resultant residue is crystallized from methylene chloride/hexane to give N-(p-chlorobenzoyl)-α-naphthylethylamine, m.p. 117°-118° C.
Quantity
23.6 g
Type
reactant
Reaction Step One
Quantity
20.2 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:11]([NH2:13])[CH3:12])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26](Cl)=[O:27])=[CH:24][CH:23]=1>C1C=CC=CC=1>[Cl:21][C:22]1[CH:30]=[CH:29][C:25]([C:26]([NH:13][CH:11]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)[CH3:12])=[O:27])=[CH:24][CH:23]=1

Inputs

Step One
Name
Quantity
23.6 g
Type
reactant
Smiles
C1(=CC=CC2=CC=CC=C12)C(C)N
Name
Quantity
20.2 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
24.8 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
150 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring overnight at room temperature the salts
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
are filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue is crystallized from methylene chloride/hexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C(C(=O)NC(C)C2=CC=CC3=CC=CC=C23)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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